Structural Basis: Orthosteric Binding Confirmed by High-Resolution Crystallography
ONO-9780307 is the only LPA1 antagonist for which an experimentally determined X-ray crystal structure of the antagonist-receptor complex is publicly available, providing atomic-level detail of the orthosteric binding pocket [1]. The structure (PDB: 4Z34) reveals that ONO-9780307 occupies the same site as the endogenous ligand 1-oleoyl-LPA, with key contacts at residues within 4 Å of the ligand [2]. This structural validation contrasts with the lack of experimentally solved structures for other LPA1 antagonists such as Ki16425, AM095, or BMS-986020, which rely solely on homology modeling or indirect binding data.
| Evidence Dimension | Availability of experimental LPA1-antagonist co-crystal structure |
|---|---|
| Target Compound Data | PDB: 4Z34; human LPA1 bound to ONO-9780307 at 2.9 Å resolution |
| Comparator Or Baseline | Ki16425, AM095, BMS-986020, BMS-986278, LPA1 antagonist 1: no published experimental LPA1 co-crystal structures |
| Quantified Difference | Only compound with solved LPA1-antagonist complex structure |
| Conditions | X-ray crystallography of thermostabilized human LPA1 construct |
Why This Matters
Access to an experimentally validated binding mode enables accurate structure-based drug design and reduces reliance on less predictive computational models.
- [1] Chrencik JE, et al. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1. Cell. 2015;161(7):1633-1643. PMID: 26091040. View Source
- [2] NCBI Conserved Domain Database: 4Z34. Human lysophosphatidic acid receptor 1 (LPAR1) binds an antagonist (Ono-9780307). View Source
